N-Oleoyl sphinganine

Description

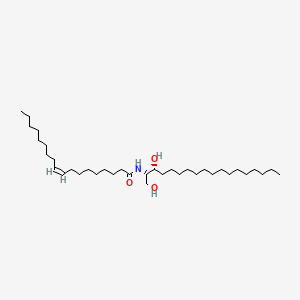

Structure

2D Structure

Properties

IUPAC Name |

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,34-35,38-39H,3-16,19-33H2,1-2H3,(H,37,40)/b18-17-/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQIARGPQMNBGT-WWUCIAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314764 | |

| Record name | C18:1-Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34227-83-3 | |

| Record name | C18:1-Dihydroceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34227-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oleoyl sphinganine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034227833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C18:1-Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OLEOYL SPHINGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBD7T2NL63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the N-Oleoyl Sphinganine Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the biosynthesis of N-Oleoyl sphinganine (B43673), a critical ceramide species involved in numerous cellular processes. The document details the enzymatic reactions, key molecular players, and regulatory mechanisms. Furthermore, it offers detailed experimental protocols for the study of this pathway and presents quantitative data to support further research and drug development efforts.

Introduction to N-Oleoyl Sphinganine and the de Novo Sphingolipid Biosynthesis Pathway

This compound, also known as N-oleoyl-dihydrosphingosine, is a species of dihydroceramide (B1258172), which is a precursor to ceramide. Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of cellular membranes and as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and differentiation[1][2]. The biosynthesis of this compound is a part of the de novo sphingolipid synthesis pathway, which begins with the condensation of L-serine and palmitoyl-CoA[1]. This pathway is a fundamental process in eukaryotic cells, and its dysregulation has been implicated in various diseases.

The core reaction in the formation of this compound is the N-acylation of the sphinganine backbone with an oleoyl (B10858665) group, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS)[1]. The subsequent desaturation of the sphinganine backbone by dihydroceramide desaturase 1 (DES1) leads to the formation of N-oleoyl sphingosine (B13886) (oleoyl-ceramide)[3].

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum (ER)[1].

Step 1: Formation of the Sphinganine Backbone

The synthesis of the sphingoid base, sphinganine, is the initial phase of the de novo pathway.

-

Serine Palmitoyltransferase (SPT) : This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This is considered the rate-limiting step in sphingolipid biosynthesis.

-

3-Ketosphinganine Reductase (KDSR) : The 3-ketosphinganine is then rapidly reduced to sphinganine (dihydrosphingosine) by this reductase, utilizing NADPH as a cofactor.

Step 2: N-Acylation of Sphinganine

This step is the defining reaction for the formation of this compound and is catalyzed by a specific group of enzymes.

-

Ceramide Synthases (CerS) : Mammals have six isoforms of CerS (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths[4][5]. The formation of this compound involves the transfer of an oleoyl group (C18:1) from oleoyl-CoA to the amino group of sphinganine. Several CerS isoforms, including CerS1, CerS3, and CerS4, have been shown to utilize C18-CoA substrates[4][5][6].

Step 3: Desaturation to Ceramide

While the focus of this guide is this compound (a dihydroceramide), it is crucial to understand its conversion to the corresponding ceramide.

-

Dihydroceramide Desaturase 1 (DES1) : This enzyme introduces a trans-double bond at the 4,5-position of the sphinganine backbone of this compound, converting it to N-oleoyl sphingosine (C18:1-ceramide)[7][8]. This reaction requires molecular oxygen and a reductant, typically NADH[8].

Signaling Pathway Diagram

Caption: De novo biosynthesis of this compound and its conversion to N-oleoyl sphingosine.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products of the this compound biosynthesis pathway.

Table 1: Substrate Specificity of Human Ceramide Synthase Isoforms

| CerS Isoform | Preferred Acyl-CoA Chain Length(s) | Activity with C18:1-CoA (Oleoyl-CoA) | Reference(s) |

| CerS1 | C18:0 | Yes | [1][4] |

| CerS2 | C22:0 - C24:0 | Low to negligible | [9][10] |

| CerS3 | Broad (C18-C26+) | Yes | [4][6] |

| CerS4 | C18:0 - C20:0 | Yes | [4][6] |

| CerS5 | C16:0 | Low | [11][12] |

| CerS6 | C14:0 - C16:0 | Low | [4][12] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/System | Reference(s) |

| CerS Isoforms (general) | Sphinganine | 2 - 5 µM | Not specified | Mammalian (overexpressed) | [12] |

| Dihydroceramide Desaturase 1 (DES1) | N-octanoyl-D-erythro-sphinganine | 340 µM | Not specified | Rat Liver Microsomes | [8] |

| Dihydroceramide Desaturase 1 (DES1) | NADH | 120 µM | Not specified | Rat Liver Microsomes | [8] |

Table 3: Reported Levels of N-Oleoyl Ceramide (C18:1-Cer) in Biological Samples

| Sample Type | Condition | Concentration/Abundance | Reference(s) |

| Human Plasma | Healthy | Variable, often a minor species | [13][14] |

| Human Plasma | Obese Adults | Levels may be altered | [13] |

| Rat Liver | Normal | Detectable | [13][14] |

| Rat Muscle | Normal | Detectable | [13][14] |

| Rat Heart | Normal | Detectable | [14] |

Note: Quantitative data for this compound specifically is less abundant in the literature than for its desaturated form, N-oleoyl ceramide. The levels can vary significantly depending on the cell type, tissue, and physiological state.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

In Vitro Ceramide Synthase Assay

This protocol is adapted for measuring the activity of ceramide synthases in cell or tissue homogenates using a fluorescently labeled substrate.

Workflow Diagram:

Caption: Workflow for the in vitro ceramide synthase assay using a fluorescent substrate.

Materials:

-

Cell or tissue homogenate

-

Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

-

NBD-sphinganine (fluorescent substrate)

-

Oleoyl-CoA

-

Chloroform/Methanol solution (1:2, v/v)

-

TLC plate or HPLC system with a fluorescence detector

Procedure:

-

Prepare Homogenates: Homogenize cells or tissues in a suitable buffer (e.g., homogenization buffer containing protease inhibitors) on ice. Determine the protein concentration of the homogenate.

-

Set up the Reaction: In a microcentrifuge tube, combine the reaction buffer, NBD-sphinganine (e.g., 10 µM final concentration), and oleoyl-CoA (e.g., 50 µM final concentration).

-

Initiate the Reaction: Add the cell or tissue homogenate (e.g., 20-50 µg of protein) to the reaction mixture to a final volume of 20-100 µL.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Terminate the reaction by adding an excess of chloroform/methanol (1:2, v/v).

-

Lipid Extraction: Perform a lipid extraction (e.g., Bligh-Dyer method).

-

Separation and Quantification:

-

TLC: Spot the extracted lipids on a silica (B1680970) gel TLC plate and develop the plate using a suitable solvent system (e.g., chloroform/methanol/2M NH₄OH, 40:10:1, v/v/v). Visualize the fluorescent spots under UV light and quantify the intensity of the NBD-N-Oleoyl sphinganine spot.

-

HPLC: Resuspend the dried lipid extract in a suitable solvent and inject it into an HPLC system equipped with a fluorescence detector. Separate the lipids using a C18 reverse-phase column and quantify the peak corresponding to NBD-N-Oleoyl sphinganine.

-

In Situ Dihydroceramide Desaturase Assay

This protocol measures the activity of dihydroceramide desaturase in living cells using a fluorescently labeled dihydroceramide analog.

Workflow Diagram:

Caption: Workflow for the in situ dihydroceramide desaturase assay.

Materials:

-

Cultured cells

-

Cell culture medium

-

Fluorescent dihydroceramide analog (e.g., C12-NBD-dihydroceramide)

-

Phosphate-buffered saline (PBS)

-

Solvents for lipid extraction (e.g., isopropanol, hexane, water)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Plate cells and grow them to the desired confluency in a multi-well plate.

-

Labeling: Add the fluorescent dihydroceramide analog to the cell culture medium at a final concentration of, for example, 500 nM.

-

Incubation: Incubate the cells for a defined period (e.g., 30 minutes to 6 hours) at 37°C.

-

Harvesting: Aspirate the medium, wash the cells with ice-cold PBS, and then harvest the cells (e.g., by scraping).

-

Lipid Extraction: Perform a total lipid extraction from the cell pellet.

-

LC-MS/MS Analysis: Analyze the lipid extract using a suitable LC-MS/MS method to separate and quantify the fluorescent dihydroceramide substrate and the fluorescent ceramide product.

-

Data Analysis: Calculate the percentage of conversion of the dihydroceramide analog to the ceramide product to determine the in situ enzyme activity.

Lipidomics Analysis for this compound Quantification

This protocol outlines a general workflow for the quantification of endogenous this compound from biological samples using LC-MS/MS.

Workflow Diagram:

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Materials:

-

Biological sample (cells, tissue, plasma)

-

Internal standard (e.g., a non-naturally occurring odd-chain dihydroceramide like C17-dihydroceramide)

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

LC-MS/MS system with electrospray ionization (ESI)

Procedure:

-

Sample Preparation: Homogenize tissue samples or pellet cultured cells. For plasma, use a defined volume.

-

Internal Standard Spiking: Add a known amount of the internal standard to the sample before extraction.

-

Lipid Extraction: Perform a total lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

-

LC-MS/MS Analysis:

-

Resuspend the dried lipid extract in a suitable solvent.

-

Inject the sample into an LC system coupled to a tandem mass spectrometer.

-

Separate the lipids using a reverse-phase C18 column.

-

Use Multiple Reaction Monitoring (MRM) mode for detection. The precursor ion for this compound (d18:0/18:1) would be its [M+H]⁺ or [M+Na]⁺ adduct, and the product ion would be a characteristic fragment (e.g., corresponding to the sphinganine backbone).

-

-

Quantification: Integrate the peak areas for this compound and the internal standard. Calculate the concentration of this compound in the original sample based on the peak area ratio and the known concentration of the internal standard.

Conclusion

The biosynthesis of this compound is a tightly regulated process with significant implications for cellular function and disease. This guide has provided a detailed overview of the core pathway, presented available quantitative data, and offered comprehensive experimental protocols to facilitate further research. A deeper understanding of the kinetics and regulation of the ceramide synthases involved in oleoyl-CoA utilization will be crucial for the development of targeted therapeutics for a range of metabolic and proliferative disorders.

References

- 1. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]

- 5. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in ceramide metabolism are essential in Madin-Darby canine kidney cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Function of N-Oleoyl Sphinganine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl sphinganine (B43673), a dihydroceramide (B1258172) species, is a critical bioactive sphingolipid involved in a multitude of cellular processes. As an intermediate in the de novo sphingolipid synthesis pathway, it plays a significant role in maintaining cellular homeostasis. This technical guide provides an in-depth exploration of the core functions of N-Oleoyl sphinganine, detailing its synthesis, its role in key cellular events such as keratinocyte differentiation and apoptosis, and its influence on cellular signaling pathways. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers in the field.

Introduction

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also active participants in signal transduction. This compound, a type of dihydroceramide, is formed by the N-acylation of a sphinganine backbone with an oleoyl (B10858665) group. This molecule is a key player in the regulation of cell growth, differentiation, and programmed cell death. Understanding the specific functions of this compound is crucial for elucidating the complex network of sphingolipid-mediated cellular regulation and for the development of novel therapeutic strategies targeting this pathway.

Synthesis and Metabolism of this compound

This compound is synthesized in the endoplasmic reticulum as part of the de novo sphingolipid synthesis pathway. The process begins with the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of sphinganine.[1] Sphinganine is then acylated by a family of enzymes known as ceramide synthases (CerS).[1] Specifically, CerS isoforms exhibit substrate specificity for different fatty acyl-CoAs, and the synthesis of this compound is dependent on the activity of the CerS isoform that preferentially utilizes oleoyl-CoA. Following its synthesis, this compound can be further metabolized. A key conversion is the desaturation of the sphinganine backbone by dihydroceramide desaturase 1 (DES1) to form N-oleoyl-sphingosine (a ceramide).[2]

Core Functions in Cellular Processes

Regulation of Keratinocyte Differentiation and Skin Barrier Function

Sphingolipids are integral to the formation and maintenance of the epidermal permeability barrier. Sphinganine, the precursor to this compound, has been shown to promote the differentiation of keratinocytes and increase the production of various ceramide species, which are essential for an intact skin barrier.[3] Treatment of normal human keratinocytes with sphingoid bases, including sphinganine, upregulates the expression of ceramide synthases, further enhancing ceramide production.[4] While direct quantitative data for this compound is limited, the known effects of its precursor and the general role of dihydroceramides suggest its importance in skin health.

Table 1: Effect of Sphinganine Treatment on Gene Expression in Keratinocytes

| Gene | Fold Change (Sphinganine vs. Control) | Function |

|---|---|---|

| Ceramide Synthase 2 | Increased | Synthesis of very long-chain ceramides (B1148491) |

| Ceramide Synthase 3 | Significantly Increased | Synthesis of ultra-long-chain ceramides, crucial for skin barrier |

| Ceramide Synthase 4 | Increased | Synthesis of various ceramide species |

Data summarized from studies on sphingoid base treatment of keratinocytes, suggesting a likely role for its downstream product, this compound.[4]

Induction of Apoptosis

Ceramides are well-established mediators of apoptosis, or programmed cell death. The accumulation of ceramides can trigger both the intrinsic and extrinsic apoptotic pathways.[4] While dihydroceramides like this compound were initially considered less active than ceramides, recent evidence suggests they also play a role in inducing apoptosis, particularly when their conversion to ceramides is blocked. The pro-apoptotic signaling of ceramides involves the activation of protein phosphatases and the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[4]

Involvement in Cellular Signaling Pathways

Protein Kinase C (PKC) Signaling

Sphingolipids are known modulators of Protein Kinase C (PKC) activity. While sphingosine (B13886) is a known inhibitor of PKC, the effect of N-acylated forms like this compound is less clear and may be cell-type specific. The regulation of PKC is a critical aspect of many signaling cascades that control cell proliferation, differentiation, and apoptosis.

Calcium Homeostasis

Sphingosine has been shown to trigger the release of calcium from acidic stores like lysosomes, a process that is independent of the well-known endoplasmic reticulum calcium stores. This release is mediated by two-pore channel 1 (TPC1) and can lead to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. While direct evidence for this compound is pending, its structural similarity to other sphingolipids suggests a potential role in modulating intracellular calcium signaling.

Experimental Protocols

Cell Culture and Treatment with this compound

Objective: To treat cultured cells with this compound to study its biological effects.

Materials:

-

Cell line of interest (e.g., primary human keratinocytes, HaCaT cells)

-

Appropriate cell culture medium and supplements

-

This compound (synthetic)

-

Vehicle (e.g., ethanol, DMSO)

-

Bovine Serum Albumin (BSA)

Protocol:

-

Culture cells to the desired confluency in standard culture conditions.

-

Prepare a stock solution of this compound in the chosen vehicle.

-

To prepare the working solution, complex the this compound with fatty acid-free BSA. This is crucial for its solubility and delivery to cells in a serum-free or low-serum medium. A typical molar ratio of sphingolipid to BSA is 1:1 to 5:1. a. Briefly, dry the required amount of this compound from the stock solution under a stream of nitrogen. b. Resuspend the lipid film in a small volume of vehicle. c. Add the lipid solution dropwise to a vigorously vortexing solution of BSA in serum-free medium. d. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

-

Remove the culture medium from the cells and replace it with the medium containing the this compound-BSA complex at the desired final concentration.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To extract and quantify this compound and other sphingolipids from cultured cells.

Materials:

-

Cultured cells treated with or without this compound

-

Phosphate-buffered saline (PBS)

-

Internal standards for sphingolipids (e.g., C17-sphinganine)

-

Extraction solvents (e.g., isopropanol, ethyl acetate, hexane)

-

LC-MS/MS system

Protocol:

-

Cell Harvesting and Lysis: a. Wash the cell monolayer twice with ice-cold PBS. b. Scrape the cells in PBS and pellet them by centrifugation. c. Resuspend the cell pellet in a known volume of water and homogenize by sonication.

-

Lipid Extraction: a. To a known amount of cell homogenate (e.g., based on protein concentration), add the internal standard mixture. b. Perform a liquid-liquid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer extraction). c. Evaporate the organic phase to dryness under a stream of nitrogen.

-

LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in the mobile phase. b. Inject the sample into the LC-MS/MS system. c. Separate the sphingolipid species using a suitable column (e.g., C18 reversed-phase). d. Detect and quantify the different sphingolipid species using multiple reaction monitoring (MRM) in positive ion mode. The transitions for this compound and the internal standard should be pre-determined. e. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion

This compound is a key bioactive lipid with multifaceted roles in cellular function. Its involvement in critical processes such as keratinocyte differentiation and apoptosis highlights its importance in both tissue homeostasis and pathology. While much of the current understanding is derived from studies on its precursors or the broader class of dihydroceramides and ceramides, the available evidence strongly supports a significant regulatory role for this specific lipid species. Future research focusing on generating quantitative data and elucidating the specific signaling pathways directly modulated by this compound will be crucial for a complete understanding of its function and for harnessing its therapeutic potential. This guide provides a foundational resource for researchers to design and execute experiments aimed at further unraveling the intricate cellular biology of this compound.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Dietary sphingolipids improve skin barrier functions via the upregulation of ceramide synthases in the epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

N-Oleoyl sphinganine role in ceramide metabolism

An In-depth Technical Guide on the Role of N-Oleoyl Sphinganine (B43673) in Ceramide Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Oleoyl sphinganine, a dihydroceramide (B1258172) species, occupies a critical juncture in sphingolipid metabolism. As a direct product of the acylation of sphinganine by oleoyl-CoA, its formation is governed by the substrate specificity of the ceramide synthase (CerS) family of enzymes. Subsequently, it serves as the immediate precursor to N-Oleoyl ceramide, a bioactive lipid, through a desaturation reaction catalyzed by dihydroceramide desaturase (DEGS1). The balance between the synthesis and subsequent metabolism of this compound is integral to maintaining cellular homeostasis, as the accumulation of its downstream product, ceramide, is implicated in numerous signaling pathways, including apoptosis, cell cycle arrest, and insulin (B600854) resistance. This document provides a detailed overview of the metabolic pathways involving this compound, summarizes key enzymatic specificities, outlines relevant experimental protocols, and presents visual diagrams of the core processes.

Biosynthesis of this compound

The formation of this compound occurs as part of the de novo sphingolipid synthesis pathway, which takes place primarily in the endoplasmic reticulum (ER).[1][2] This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce the sphingoid base sphinganine (also known as dihydrosphingosine).[2][3]

The final step in the synthesis of this compound is the N-acylation of sphinganine. This reaction is catalyzed by a member of the ceramide synthase (CerS) family, which attaches an oleoyl (B10858665) group from an oleoyl-CoA donor to the amino group of the sphinganine backbone.[4][5]

Key Reaction: Sphinganine + Oleoyl-CoA → this compound + Coenzyme A

The specificity of this reaction is determined by the CerS enzymes. Mammals have six distinct CerS isoforms (CerS1-CerS6), each exhibiting a preference for acyl-CoAs of specific chain lengths.[4][6] While specificity for oleoyl-CoA (a C18:1 fatty acyl-CoA) is not exclusively attributed to a single isoform, enzymes like CerS4, which acts on C18-C22 ceramides (B1148491), are implicated in its synthesis.[7] The acyl-CoA specificity of these enzymes is dictated by a short, 11-amino acid loop region.[7][8]

Conversion to N-Oleoyl Ceramide

This compound is not a terminal product but rather the direct precursor to N-Oleoyl ceramide. This conversion is a critical step, as ceramides, unlike dihydroceramides, are potent signaling molecules. The reaction is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1), which is also located in the ER.[1][9]

DEGS1 introduces a trans double bond between carbons 4 and 5 of the sphinganine backbone, transforming the dihydroceramide into a ceramide.[5][10][11]

Key Reaction: this compound → N-Oleoyl Ceramide

The activity of DEGS1 is a key regulatory point. For instance, studies have shown that oleate (B1233923) can prevent the upregulation of DEGS1 that is typically induced by palmitate, thereby altering the cellular ratio of dihydroceramides to ceramides.[10] This regulation is significant because an imbalance between these two lipid classes is associated with various pathologies.[11]

Degradation of Dihydroceramides

While the degradation pathways for ceramides are well-characterized, the specific enzymes for dihydroceramides like this compound are less defined. Ceramides are hydrolyzed by a family of ceramidases into sphingosine (B13886) and a free fatty acid.[1][3] It is presumed that a similar class of enzymes, likely dihydroceramidases, would catalyze the hydrolysis of this compound.

Hypothesized Reaction: this compound + H₂O → Sphinganine + Oleic Acid

The resulting sphinganine can then re-enter the synthesis pathway to be acylated again (the salvage pathway) or be phosphorylated by a sphingosine kinase and subsequently degraded.[3][12][13]

Quantitative Data Summary

Specific kinetic parameters for the synthesis of this compound are not extensively documented. However, the substrate specificity of the six mammalian ceramide synthase isoforms provides a quantitative basis for understanding its formation.

| Enzyme | Primary Acyl-CoA Specificity | Potential for this compound Synthesis |

| CerS1 | C18:0 (Stearoyl-CoA)[4] | Low; highly specific for saturated C18. |

| CerS2 | C22:0 - C24:0 (Very-long-chain)[8][14] | Very Low; specific for much longer chains. |

| CerS3 | Broad specificity, including very-long-chain[14] | Moderate; broad range may include C18:1. |

| CerS4 | C18:0 - C22:0[7] | High; C18 chain length falls within its preferred range. |

| CerS5 | C16:0 (Palmitoyl-CoA)[6][14] | Low; specific for a shorter chain length. |

| CerS6 | C16:0 (Palmitoyl-CoA)[6] | Low; specific for a shorter chain length. |

Experimental Protocols

Protocol: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol describes a method to measure the activity of a specific CerS isoform and its ability to synthesize this compound.

1. Materials and Reagents:

-

Microsomal fractions or purified CerS enzyme.

-

Sphinganine (substrate).

-

Oleoyl-CoA (substrate).

-

Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂.

-

Fatty-acid free Bovine Serum Albumin (BSA).

-

Reaction Stop Solution: Chloroform:Methanol (2:1, v/v).

-

Internal Standard (e.g., C17-sphinganine).

-

LC-MS/MS system.

2. Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. To the Assay Buffer, add BSA to a final concentration of 0.5 mg/mL.

-

Add sphinganine to a final concentration of 20 µM.

-

Add the microsomal protein (e.g., 20-50 µg) containing the CerS enzyme to the mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding Oleoyl-CoA to a final concentration of 50 µM. The total reaction volume is typically 100 µL.

-

Incubate the reaction at 37°C for 30-60 minutes with gentle agitation.

-

Stop the reaction by adding 500 µL of Chloroform:Methanol (2:1) stop solution containing the internal standard.

-

Vortex vigorously for 1 minute to extract the lipids.

-

Centrifuge at 14,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase into a new tube.

-

Dry the organic phase under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a suitable solvent (e.g., 100 µL of Methanol) for LC-MS/MS analysis.

13. Analysis:

-

Quantify the amount of this compound produced using a validated LC-MS/MS method, normalizing to the internal standard and the amount of protein used.

Protocol: Sphingolipid Extraction from Cultured Cells for LC-MS/MS Analysis

This protocol details the extraction of sphingolipids, including this compound, from a cell culture sample.

1. Materials and Reagents:

-

Cultured cells (e.g., in a 6-well plate).

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Methanol, ice-cold.

-

Scraper.

-

Chloroform.

-

Internal Standard Mix (containing known amounts of various deuterated or odd-chain sphingolipids).

-

LC-MS/MS system.

2. Procedure:

-

Aspirate the culture medium from the cells.

-

Wash the cells twice with 1 mL of ice-cold PBS.

-

Add 500 µL of ice-cold Methanol to the well.

-

Scrape the cells from the plate surface and transfer the cell suspension to a glass tube.

-

Add the internal standard mix to the cell suspension.

-

Add 1 mL of Chloroform to the tube. Vortex for 1 minute.

-

Add 400 µL of water to induce phase separation. Vortex for 30 seconds.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Three phases will be visible: an upper aqueous phase, a protein disk, and a lower organic phase.

-

Carefully aspirate the lower organic phase containing the lipids and transfer it to a new glass tube.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the sample in a suitable volume of mobile phase for LC-MS/MS analysis.

References

- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential Regulation of Dihydroceramide Desaturase by Palmitate versus Monounsaturated Fatty Acids: IMPLICATIONS FOR INSULIN RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pathophysiological role of dihydroceramide desaturase in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

The Discovery and History of N-Oleoyl Sphinganine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine (B43673), a member of the ceramide family of lipids, plays a significant role in cellular processes and has emerged as a molecule of interest in various fields of biomedical research. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to N-Oleoyl sphinganine. Its purpose is to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the biology and therapeutic potential of this specific ceramide species.

Historical Context: The Dawn of Sphingolipid Research

The story of this compound is intrinsically linked to the broader history of sphingolipid discovery. In the 1870s, Johann L.W. Thudichum, a pioneer in the field of neurochemistry, first isolated a novel class of lipids from brain extracts. Due to their enigmatic nature, he named them "sphingolipids," after the mythological sphinx. For decades, these molecules were primarily considered structural components of cell membranes.

It wasn't until the mid-20th century that the fundamental building block of most complex sphingolipids, ceramide , was identified. A ceramide consists of a sphingoid base, such as sphinganine or sphingosine, linked to a fatty acid via an amide bond. Research into the biological functions of ceramides (B1148491) began to accelerate in the 1980s, revealing their crucial roles in maintaining the skin's barrier function and acting as signaling molecules in various cellular pathways.

The Emergence of a Specific Molecule: The Discovery of this compound

While a singular "discovery paper" for this compound is not readily identifiable in historical records, its existence and the means to study it emerged from key advancements in chemical synthesis and analytical techniques in the late 1960s and early 1970s.

Chemical Synthesis: Paving the Way for Specific Ceramides

A pivotal moment in ceramide research was the development of methods to synthesize specific ceramide species. In 1971, Sven Hammarström published a seminal paper in the Journal of Lipid Research detailing a convenient procedure for the preparation of ceramides. This method allowed for the direct coupling of a sphingoid base (like sphinganine) with various fatty acids, including unsaturated ones such as oleic acid. This development was crucial as it provided researchers with the ability to create specific, homogenous ceramide molecules like this compound for experimental studies, moving beyond the analysis of complex mixtures isolated from natural sources.

Analytical Advancements: The Power of Separation and Identification

The ability to synthesize specific ceramides was paralleled by the development of powerful analytical techniques capable of separating and identifying individual ceramide species. The advent of gas-liquid chromatography (GLC) and mass spectrometry (MS) in the 1960s revolutionized lipid research.

A 1969 study on the gas-liquid chromatography-mass spectrometry of synthetic ceramides demonstrated the capability to analyze ceramides containing a sphinganine base and various fatty acids, including oleic acid[1]. These techniques allowed for the precise determination of the molecular weight and structure of individual ceramides, confirming the existence and allowing for the characterization of molecules like this compound from both synthetic and biological samples.

Biochemical Profile and Properties

This compound is characterized by a sphinganine backbone N-acylated with oleic acid, an 18-carbon monounsaturated omega-9 fatty acid.

| Property | Value | Source |

| Molecular Formula | C36H71NO3 | --- |

| Molecular Weight | 565.9 g/mol | --- |

| IUPAC Name | N-[(1S,2R)-1-(hydroxymethyl)-2-hydroxyheptadecyl]oleamide | --- |

| CAS Number | 29658-79-1 | --- |

Key Experimental Protocols

The study of this compound relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the historical context of its characterization.

Chemical Synthesis of this compound (Based on Hammarström, 1971)

This protocol describes a general method for the synthesis of ceramides, which is applicable to the preparation of this compound.

Materials:

-

Sphinganine

-

Oleic acid

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

Pyridine

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Solvent systems for chromatography (e.g., chloroform/methanol (B129727) mixtures)

Procedure:

-

Dissolve sphinganine and a slight molar excess of oleic acid in a mixture of dichloromethane and a small amount of pyridine.

-

Cool the reaction mixture in an ice bath.

-

Add EDC portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to yield pure this compound.

-

Confirm the identity and purity of the product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analysis by Gas-Liquid Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of ceramides like this compound by GC-MS, a technique crucial for its early characterization.

Materials:

-

Purified this compound sample

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

-

Anhydrous pyridine

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or semi-polar column)

Procedure:

-

Derivatization: In a small reaction vial, dissolve a small amount of the this compound sample in anhydrous pyridine. Add an excess of the silylating agent. Heat the mixture at 60-80°C for 30-60 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers. This step increases the volatility of the molecule for GC analysis.

-

GC Separation: Inject an aliquot of the derivatized sample into the GC-MS instrument. The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the stationary phase of the column. A temperature program is typically used to achieve good separation.

-

MS Detection and Analysis: As the derivatized this compound elutes from the GC column, it enters the mass spectrometer. The molecule is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum will show a molecular ion peak (or related fragments) corresponding to the TMS-derivatized this compound, as well as characteristic fragmentation patterns that can be used to confirm its structure.

Signaling Pathways and Biological Functions

This compound, as a ceramide, is involved in the complex network of sphingolipid metabolism and signaling. It is synthesized in the endoplasmic reticulum through the de novo pathway.

De Novo Ceramide Synthesis Pathway

Caption: De novo synthesis pathway of this compound.

The biological functions of specific ceramide species are an active area of research. This compound, and its desaturated counterpart N-Oleoyl sphingosine, are believed to be involved in processes such as cell cycle regulation, apoptosis, and inflammation. The specific roles are often dependent on the cell type and the subcellular localization of the molecule.

Experimental Workflows

The study of this compound in biological systems requires a structured workflow, from sample preparation to analysis.

General Workflow for this compound Analysis from Biological Samples

Caption: Workflow for this compound analysis.

Conclusion

The discovery and history of this compound are not marked by a single event but rather by the gradual advancements in organic chemistry and analytical instrumentation. The ability to synthesize and definitively identify this specific ceramide species in the early 1970s opened the door to investigating its unique biological roles. As research in the field of lipidomics continues to evolve, a deeper understanding of the specific functions of this compound and other individual ceramide molecules will undoubtedly emerge, potentially leading to novel therapeutic strategies for a variety of diseases. This guide provides a foundational understanding for researchers poised to contribute to this exciting and expanding area of study.

References

A Technical Guide to the Cellular Localization of N-Oleoyl Sphinganine (Dihydroceramide C18:1)

Introduction

N-Oleoyl sphinganine (B43673), a species of dihydroceramide (B1258172), is a pivotal intermediate in the complex web of sphingolipid metabolism. Formed by the N-acylation of the sphinganine backbone with an 18-carbon monounsaturated fatty acid (oleic acid), it stands at a crucial metabolic crossroads. While not as extensively studied for its direct signaling roles as its desaturated counterpart, ceramide, the subcellular location of N-Oleoyl sphinganine is intrinsically tied to the synthesis, trafficking, and ultimate function of a vast array of downstream complex sphingolipids. Understanding its localization is therefore fundamental for researchers in cell biology and drug development, as the spatial and temporal control of sphingolipid metabolism dictates cellular fate in processes ranging from apoptosis to autophagy.[1][2][3] This guide provides an in-depth overview of the synthesis, trafficking, and metabolic fate of this compound, supported by experimental methodologies and pathway visualizations.

Synthesis and Primary Localization: The Endoplasmic Reticulum

The biogenesis of this compound occurs as part of the de novo sphingolipid synthesis pathway. This process is initiated by the condensation of serine and palmitoyl-CoA.[1] The final step in the formation of dihydroceramides is catalyzed by a family of six (dihydro)ceramide synthases (CerS), which exhibit specificity for different fatty acyl-CoA chain lengths.[4][5] this compound is synthesized when a CerS enzyme utilizes sphinganine (dihydrosphingosine) and oleoyl-CoA as substrates.

The primary and undisputed site of this synthesis is the Endoplasmic Reticulum (ER) .[1][5] Studies using subcellular fractionation and enzyme activity assays have firmly established that the enzymes responsible for the initial steps of sphingolipid biosynthesis, including ceramide synthases, are localized to the ER membrane.[6][7] Furthermore, protease protection assays have demonstrated that the active sites of these enzymes, including sphinganine N-acyltransferase (CerS), face the cytosolic side of the ER .[6][8] This topology allows cytosolic substrates free access to the enzymatic machinery.

Intracellular Trafficking: The ER-Golgi Transit

Once synthesized at the ER, this compound must be transported to the Golgi apparatus for subsequent metabolic processing, primarily desaturation to ceramide and conversion to complex sphingolipids like sphingomyelin (B164518).[9] This transport is a critical regulatory step and occurs through two distinct mechanisms:

-

Vesicular Transport : A significant portion of ceramide (and its dihydro- precursor) is transported from the ER to the Golgi via COPII-coated vesicles. This pathway is coupled to the general secretory pathway. Recent studies have shown that factors like cholesterol depletion can enhance this trafficking route for very-long-chain ceramides (B1148491).[10]

-

Non-Vesicular Transport : This rapid transport mechanism is mediated by the ceramide transfer protein (CERT) . CERT specifically recognizes and extracts ceramides from the ER membrane and delivers them to the trans-Golgi network.[9]

Subcellular Distribution and Metabolic Fate

While this compound is primarily synthesized in the ER, its metabolic products are distributed throughout the cell, defining the localization of downstream functions.

-

Golgi Apparatus : This is the central hub for sphingolipid metabolism. Here, dihydroceramide desaturase can convert this compound into N-Oleoyl ceramide. This ceramide then serves as a substrate for sphingomyelin synthase or glucosylceramide synthase, initiating the production of complex sphingolipids.[1][9]

-

Plasma Membrane : The ultimate destination for a large proportion of sphingolipids, particularly sphingomyelin and glycosphingolipids. These molecules are enriched in specific microdomains known as lipid rafts, where they are crucial for signal transduction and maintaining membrane structure.[11][12][13]

-

Mitochondria : While ceramide synthesis primarily occurs in the ER, ceramide can accumulate in mitochondria, particularly under cellular stress. Mitochondrial ceramide is a well-established mediator of apoptosis.[2][14][15]

-

Lysosomes and Endosomes : These organelles are key sites for the catabolism of complex sphingolipids, breaking them down to simpler molecules like ceramide and sphingosine, which can then be recycled via the "salvage pathway".[9]

-

Nucleus : Ceramide has also been detected in the nucleus, where its generation has been linked to the regulation of apoptosis.[2][14]

Quantitative Analysis of Sphingolipid Distribution

Obtaining precise quantitative data for a transient metabolic intermediate like this compound is challenging. It is often rapidly converted to other lipid species. Therefore, most available data pertains to the distribution of total ceramide or total sphingomyelin. The following table summarizes the general enrichment of key sphingolipids in different subcellular compartments.

| Subcellular Compartment | Relative Enrichment of Key Sphingolipids | Primary Function/State | References |

| Endoplasmic Reticulum | Dihydroceramides (e.g., this compound), Ceramides | De novo synthesis, Salvage pathway | [1][5][6] |

| Golgi Apparatus | Ceramides, Sphingomyelin, Glycosphingolipids | Synthesis of complex sphingolipids | [9][16] |

| Plasma Membrane | Sphingomyelin, Glycosphingolipids, Ceramides | Signal transduction, Structural integrity, Lipid rafts | [11][12][16] |

| Mitochondria | Ceramides | Apoptosis induction | [2][14][15] |

| Lysosomes/Endosomes | Ceramides, Sphingosine | Catabolism and recycling of complex sphingolipids | [9][14] |

| Nucleus | Ceramides | Apoptosis regulation | [2][14][16] |

Note: This table reflects the general distribution of the broader sphingolipid classes. Specific quantification for this compound is not widely reported and would require targeted lipidomics on highly purified organelles.

Experimental Methodologies

The determination of sphingolipid localization relies on a combination of advanced biochemical, microscopic, and analytical techniques.

Mass Spectrometry-Based Approaches

-

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Subcellular Fractionation : Isolate organelles (ER, Golgi, mitochondria, etc.) from cell homogenates using differential or density gradient centrifugation.

-

Lipid Extraction : Perform a Bligh-Dyer or Folch extraction on the isolated fractions to separate lipids from other biomolecules.[12]

-

Chromatographic Separation : Inject the lipid extract into an HPLC system to separate different lipid classes and species based on polarity and acyl chain length.[11][17]

-

Mass Analysis : The eluent is directed into a tandem mass spectrometer. The parent mass of this compound is identified, and collision-induced dissociation generates characteristic fragment ions (e.g., the sphingoid base), confirming its identity and allowing for quantification against an internal standard.[14][18]

-

-

Protocol: MALDI Imaging Mass Spectrometry (MALDI-IMS)

-

Tissue Preparation : Flash-freeze and cryo-section the tissue of interest onto a specialized conductive slide.

-

Matrix Application : Coat the tissue section with a chemical matrix (e.g., sinapinic acid) that absorbs laser energy.

-

Mass Analysis : A laser is fired at discrete spots across the tissue. The matrix and analyte molecules are desorbed and ionized. A time-of-flight (TOF) analyzer measures the mass-to-charge ratio of the ions.

-

Image Generation : By rastering the laser across the entire tissue section, a 2D map of the distribution and intensity of specific lipids, including ceramides, can be generated, providing spatial localization within the tissue architecture.[17][18]

-

Microscopic and Cytochemical Techniques

-

Protocol: Fluorescent Lipid Analogs

-

Probe Incubation : Incubate live cells with a fluorescently-tagged sphingolipid analog, such as C6-NBD-ceramide. These probes incorporate into cellular membranes.

-

Trafficking Visualization : Monitor the movement and accumulation of the fluorescent probe over time using live-cell confocal microscopy. For example, after synthesis in the ER, NBD-ceramide is known to accumulate in the Golgi apparatus.[14][19]

-

Limitations : The bulky fluorescent tag can alter the lipid's biophysical properties and trafficking behavior. The short acyl chain (C6) may not perfectly mimic the behavior of a long-chain lipid like this compound.[19]

-

Biochemical Methods

-

Protocol: Protease Protection Assay for Membrane Topology

-

Vesicle Preparation : Isolate sealed, right-side-out vesicles from the ER through subcellular fractionation.

-

Protease Digestion : Treat the vesicles with a protease (e.g., trypsin) in the presence and absence of a detergent (e.g., Triton X-100).

-

Enzyme Activity Measurement : After digestion, measure the activity of the enzyme of interest (e.g., ceramide synthase).

-

Analysis : If the enzyme's active site faces the cytosol, its activity will be lost after protease treatment of intact vesicles. If it is in the ER lumen, activity will only be lost when the membrane is permeabilized with a detergent. This method confirmed the cytosolic orientation of CerS.[6][7]

-

Conclusion

The cellular journey of this compound begins on the cytosolic face of the endoplasmic reticulum, the primary site of its synthesis. As a key dihydroceramide intermediate, its existence is often transient, promptly shuttled to the Golgi apparatus by both vesicular and non-vesicular transport mechanisms. Within the Golgi, it is converted into ceramide and subsequently into the complex sphingolipids that populate the plasma membrane and other organelles. While direct visualization and quantification of this compound are technically demanding, its localization can be inferred from the well-established locations of its biosynthetic and metabolic enzymes. The distribution of its downstream products, particularly ceramide, to compartments like the mitochondria and nucleus underscores the critical role of this metabolic pathway in regulating fundamental cellular decisions, including apoptosis and autophagy. For researchers and drug developers, targeting the enzymes and transport proteins that dictate the localization of this compound and its derivatives represents a promising strategy for modulating cellular signaling in disease states.

References

- 1. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sphingolipids as Regulators of Autophagy and Endocytic Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subcellular localization and membrane topology of serine palmitoyltransferase, 3-dehydrosphinganine reductase, and sphinganine N-acyltransferase in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ceramide synthases at the centre of sphingolipid metabolism and biology. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 12. Sphingolipid Structure, Classification, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 13. Membrane domains and polarized trafficking of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of Intrinsic and Extrinsic Factors on Cellular Sphingomyelin Imaging with Specific Reporter Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Core of N-Oleoyl Sphinganine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine (B43673), a monounsaturated dihydroceramide, is a member of the complex family of sphingolipids. These molecules are not merely structural components of cellular membranes but also pivotal signaling molecules implicated in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The precise acylation of the sphinganine backbone dictates the specific biological function of the resulting ceramide. This technical guide provides an in-depth exploration of the enzymatic machinery responsible for the synthesis of N-Oleoyl sphinganine, offering a comprehensive resource for researchers in sphingolipid biology and those engaged in the development of therapeutics targeting these pathways.

The Biosynthetic Pathway of this compound

The de novo synthesis of this compound is a multi-step enzymatic cascade primarily occurring in the endoplasmic reticulum. The pathway commences with the formation of the sphingoid base, sphinganine, which is subsequently acylated with oleoyl-CoA. The key enzymes governing this process are outlined below.

Serine Palmitoyltransferase (SPT)

The synthesis is initiated by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by Serine Palmitoyltransferase (SPT) . This is the rate-limiting step of the entire sphingolipid de novo synthesis pathway.

3-Ketosphinganine Reductase (KDSR)

The product of the SPT reaction, 3-ketosphinganine, is then rapidly reduced to sphinganine (also known as dihydrosphingosine) by the enzyme 3-Ketosphinganine Reductase (KDSR) , utilizing NADPH as a cofactor.

Ceramide Synthases (CerS)

The hallmark of ceramide diversity lies in the subsequent acylation step, which is catalyzed by a family of six mammalian Ceramide Synthases (CerS1-6) . Each CerS isoform exhibits a distinct specificity for fatty acyl-CoA substrates of varying chain lengths and degrees of saturation. For the synthesis of this compound, a CerS enzyme with a preference for oleoyl-CoA (C18:1-CoA) is required. While the primary substrate for CerS1 is stearoyl-CoA (C18:0-CoA), and CerS4 shows a preference for C18:0- to C20:0-CoAs, the activity of these enzymes with monounsaturated fatty acyl-CoAs like oleoyl-CoA is an area of active investigation. The precise CerS isoform responsible for the bulk of this compound synthesis in specific tissues and cellular contexts remains to be definitively elucidated.

Dihydroceramide Desaturase (DEGS1)

This compound is a dihydroceramide. The final step in the synthesis of a ceramide containing a sphingosine (B13886) backbone involves the introduction of a double bond into the sphinganine backbone of a dihydroceramide. This reaction is catalyzed by Dihydroceramide Desaturase (DEGS1) . However, for the synthesis of this compound, this step is not involved.

Quantitative Data on Enzyme Activity

Quantitative kinetic data for ceramide synthases with oleoyl-CoA as a substrate is not extensively documented in the literature. The tables below summarize the known substrate specificities of the relevant CerS isoforms and provide a template for the kind of quantitative data that is crucial for understanding the synthesis of this compound.

| Enzyme Family | Isoform | Primary Acyl-CoA Substrate(s) | Tissue Distribution (Examples) |

| Ceramide Synthase (CerS) | CerS1 | C18:0 (Stearoyl-CoA) | Brain, Skeletal Muscle |

| CerS2 | C22:0-C24:0 (Very-long-chain) | Ubiquitous | |

| CerS3 | C26:0 and longer (Ultra-long-chain) | Skin, Testis | |

| CerS4 | C18:0-C20:0 | Ubiquitous | |

| CerS5 | C16:0 (Palmitoyl-CoA) | Ubiquitous | |

| CerS6 | C14:0-C16:0 | Ubiquitous |

Table 1: Substrate specificities and tissue distribution of mammalian Ceramide Synthase isoforms.

| Parameter | CerS1 with Stearoyl-CoA | CerS4 with Stearoyl-CoA | CerS with Oleoyl-CoA (Hypothetical) |

| Km (Acyl-CoA) | ~2-5 µM | ~2-5 µM | Data not available |

| Km (Sphinganine) | ~2-5 µM | ~2-5 µM | Data not available |

| Vmax | Data not available | Data not available | Data not available |

Table 2: Known and hypothetical kinetic parameters of Ceramide Synthases. The Km values for sphinganine are generally similar across different CerS isoforms.

Experimental Protocols

In Vitro Ceramide Synthase Assay for this compound Synthesis

This protocol is adapted from established ceramide synthase assays and is tailored for the specific measurement of this compound synthesis.

Materials:

-

Microsomal fractions from cells or tissues expressing the CerS of interest

-

Sphinganine (substrate)

-

Oleoyl-CoA (substrate)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.1% (w/v) fatty acid-free BSA

-

Radiolabeled sphinganine (e.g., [3H]sphinganine) or a fluorescently labeled sphinganine analog (e.g., NBD-sphinganine)

-

Stop Solution: Chloroform/Methanol (2:1, v/v)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60)

-

TLC developing solvent: Chloroform/Methanol/Acetic Acid (90:10:1, v/v/v)

-

Scintillation counter or fluorescence scanner

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the desired concentration of sphinganine (e.g., 20 µM, including the labeled tracer), and the microsomal protein (e.g., 20-50 µg).

-

Initiation: Start the reaction by adding oleoyl-CoA to a final concentration of 50 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Termination: Stop the reaction by adding 500 µL of ice-cold stop solution.

-

Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the specified solvent system.

-

Detection and Quantification:

-

For radiolabeled substrate: Scrape the silica (B1680970) corresponding to the this compound band (identified using a standard) into a scintillation vial and quantify using a scintillation counter.

-

For fluorescent substrate: Visualize the plate using a fluorescence scanner and quantify the intensity of the product band.

-

-

Data Analysis: Calculate the amount of this compound synthesized based on the specific activity of the labeled substrate and the amount of protein used.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of this compound.

Materials:

-

Lipid extracts from cells or tissues

-

Internal standard (e.g., C17-sphinganine-based ceramide)

-

LC-MS/MS system equipped with a C18 reverse-phase column

Procedure:

-

Sample Preparation: To the lipid extract, add a known amount of the internal standard.

-

LC Separation: Inject the sample onto the C18 column. Use a gradient elution program with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B) to separate this compound from other lipid species.

-

MS/MS Detection: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

-

Precursor ion for this compound (d18:0/18:1): m/z 564.5

-

Product ion: m/z 264.3 (corresponding to the sphinganine backbone)

-

-

Quantification: Generate a standard curve using known amounts of a synthetic this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Visualization of Pathways and Workflows

Caption: De novo synthesis pathway of this compound.

Caption: Experimental workflow for this compound analysis.

Signaling Pathways and Regulation

The regulation of this compound synthesis is intricately linked to the availability of its precursors, oleic acid and sphinganine, and the expression and activity of the responsible CerS isoform.

-

Substrate Availability: The intracellular concentration of oleoyl-CoA is a critical determinant. The activity of stearoyl-CoA desaturase 1 (SCD1), which converts stearoyl-CoA to oleoyl-CoA, can therefore indirectly influence the production of this compound. Dietary intake of oleic acid can also contribute to the cellular oleoyl-CoA pool.

-

Transcriptional Regulation of CerS: The expression levels of CerS genes can be modulated by various stimuli, including fatty acids. For instance, saturated fatty acids have been shown to upregulate the expression of certain CerS isoforms. The specific effects of oleic acid on the transcription of CerS1 and CerS4 require further investigation.

-

Post-Translational Modification of CerS: Ceramide synthase activity can be regulated by post-translational modifications such as phosphorylation. Protein kinase C (PKC) has been implicated in the regulation of CerS activity, although the specific isoforms and their impact on the synthesis of unsaturated ceramides (B1148491) are not fully understood.

-

Signaling Cascades: The synthesis of ceramides, including unsaturated species, is integrated into broader cellular signaling networks. For example, the anti-inflammatory cytokine IL-10 has been shown to regulate sphingolipid metabolism by influencing the synthesis of monounsaturated fatty acids, thereby impacting ceramide production.[1] The precise signaling pathways that converge on the synthesis of this compound are an active area of research.

Caption: Regulation of this compound synthesis.

Conclusion

The synthesis of this compound is a highly regulated process central to the generation of a specific bioactive sphingolipid. This guide has delineated the core enzymatic players, provided adaptable experimental frameworks, and outlined the known regulatory mechanisms. Further research is imperative to precisely identify the CerS isoform(s) responsible for its synthesis, to quantify their kinetic parameters with oleoyl-CoA, and to fully elucidate the signaling networks that govern its production. A deeper understanding of these processes will undoubtedly pave the way for novel therapeutic interventions targeting sphingolipid metabolism in a range of human diseases.

References

The Physiological Relevance of N-Oleoyl Sphinganine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine (B43673), a species of dihydroceramide (B1258172), is a crucial bioactive sphingolipid involved in a myriad of cellular processes. As an intermediate in the de novo sphingolipid synthesis pathway, it is formed through the N-acylation of sphinganine with oleic acid, a reaction catalyzed by ceramide synthases. While often considered within the broader class of ceramides (B1148491), the specific acyl chain length and saturation of N-Oleoyl sphinganine confer unique biophysical properties that influence its physiological roles. This technical guide provides a comprehensive overview of the core physiological relevance of this compound, with a focus on its synthesis, involvement in cellular signaling, and its implications in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific sphingolipid.

Biosynthesis and Metabolism of this compound

This compound is synthesized in the endoplasmic reticulum as part of the de novo sphingolipid synthesis pathway. The final step in its formation is the acylation of the sphingoid base sphinganine (dihydrosphingosine) with oleoyl-CoA. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS).[1] There are six known mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[2] While specificities can overlap, certain CerS isoforms are more prominently involved in the synthesis of ceramides with C18 acyl chains like oleic acid.

The general pathway for the de novo synthesis of this compound is as follows:

-

Condensation: Serine and palmitoyl-CoA are condensed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis, to form 3-ketosphinganine.[3]

-

Reduction: 3-ketosphinganine is reduced to sphinganine (dihydrosphingosine).[4]

-

N-acylation: Sphinganine is acylated with oleoyl-CoA by a ceramide synthase to form this compound (dihydroceramide d18:0/18:1).[1]

Following its synthesis, this compound can be further metabolized. A key conversion is its desaturation by dihydroceramide desaturase to form N-oleoyl-sphingosine (ceramide d18:1/18:1).[5] This ceramide can then be a substrate for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide, or it can be catabolized to sphingosine (B13886) and subsequently sphingosine-1-phosphate, another critical signaling molecule.

Physiological Roles and Signaling Pathways

While much of the research has focused on ceramides as a general class of molecules, the specific acyl chain composition is now understood to be a critical determinant of their biological function. This compound and its desaturated counterpart, N-oleoyl-sphingosine, are integral components of cellular membranes and are involved in the formation of lipid rafts—specialized membrane microdomains that serve as platforms for signal transduction.[2][6]

Regulation of Apoptosis

Ceramides are well-established as pro-apoptotic molecules.[7][8] They can be generated in response to various cellular stresses and can induce apoptosis through multiple pathways. While specific signaling cascades for this compound are not fully elucidated, it is expected to participate in the general mechanisms of ceramide-induced apoptosis. These mechanisms include:

-

Mitochondrial Pathway: Ceramides can form channels in the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[5]

-

Activation of Protein Phosphatases: Ceramides can activate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt, and activate pro-apoptotic proteins.

-

Regulation of Kinase Cascades: Ceramides can influence various kinase signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis.

Regulation of Cell Proliferation and the Cell Cycle

In contrast to their pro-apoptotic roles, sphingolipids are also involved in regulating cell proliferation. The balance between pro-apoptotic ceramides and pro-proliferative sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat".[9] this compound, as a precursor to other sphingolipids, plays a role in maintaining this balance. Dysregulation of its metabolism can shift the balance towards either cell cycle arrest or uncontrolled proliferation. Ceramides have been shown to induce cell cycle arrest, often at the G1/S or G2/M checkpoints, through mechanisms that can involve the regulation of cyclin-dependent kinases (CDKs) and their inhibitors.[9]

Quantitative Data

The concentration of this compound can vary significantly between different tissues and under various physiological and pathological conditions. While comprehensive data specifically for this compound is still emerging, studies analyzing the broader sphingolipidome provide valuable insights.

| Biological Matrix | Condition | This compound (Cer d18:0/18:1) Concentration | Reference |

| Human Plasma | Healthy | Levels are generally low compared to other ceramide species. | [10] |

| Human Plasma | Overweight/Insulin-Resistant | Elevated levels of C18:1 ceramides have been reported. | [11] |

| Ovarian Cancer Tissue | Advanced Stage | Increased levels of C18:1 ceramides have been observed. | [11] |

| Colorectal Cancer Tissue | Tumor | Altered levels of various ceramide species, including C18:1, have been noted compared to healthy tissue. | [12] |

| Lung Cancer Tissue | Tumor | Decreased levels of total ceramides have been observed in some lung cancer types. | [13] |

| Adipose Tissue | Obese Humans | Elevated levels of C18:1 ceramides have been correlated with insulin (B600854) resistance. | [14] |

Note: The concentrations are often reported as part of a larger lipidomics profile and may be presented in various units (e.g., pmol/mg tissue, µM). Direct comparisons between studies should be made with caution due to differences in methodologies.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from general methods for ceramide synthesis.[6][15][16]

Materials:

-

Sphinganine (dihydrosphingosine)

-

Oleic acid or Oleoyl chloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) (if using oleic acid)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform (B151607)/methanol (B129727) or hexane/ethyl acetate (B1210297) gradients)